2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Description
This compound features a pyrimidinone core substituted with a 2,5-dimethylphenylsulfonyl group and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl group. Its molecular formula is C₂₁H₂₀FN₃O₄S₂, with a molecular weight of 461.53 g/mol.
Properties
CAS No. |
872197-03-0 |
|---|---|
Molecular Formula |
C20H18FN3O4S2 |
Molecular Weight |
447.5 |
IUPAC Name |
2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H18FN3O4S2/c1-12-3-4-13(2)16(9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-7-5-14(21)6-8-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
XSJUYRUBAAELRT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator. Its unique structural features, including a sulfonyl group and a pyrimidinone moiety, suggest diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 503.6 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O7S2 |
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | HOGIYVUUDOWZCV-UHFFFAOYSA-N |
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances its binding affinity to target proteins, while the pyrimidinone structure may facilitate specific interactions essential for biological activity.
Biological Activity Studies
Recent studies have focused on the antimicrobial and anticancer properties of similar compounds within the same structural class. For instance, derivatives containing the pyrimidinone core have demonstrated significant activity against various strains of bacteria and fungi.
Antimicrobial Activity
A study evaluating thiazole derivatives reported that compounds with similar structural features exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . This suggests that our compound may also possess similar antimicrobial properties.
Anticancer Activity
Research has indicated that compounds featuring sulfonyl and pyrimidine functionalities can inhibit cancer cell proliferation. For example, certain thiazolidinone derivatives showed efficacy against cancer cell lines by modulating key signaling pathways involved in cell growth and apoptosis .
Case Studies
- Study on Antimicrobial Properties : A series of experiments demonstrated that compounds structurally related to our target compound showed significant inhibition against drug-resistant bacterial strains. The mechanism was attributed to interference with bacterial cell wall synthesis .
- Anticancer Screening : In vitro assays revealed that similar sulfonamide derivatives inhibited the growth of various cancer cell lines, suggesting that our compound could be further explored for its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl and Acetamide Moieties
The compound shares structural motifs with several analogs, including:
Key Observations :
- Substituent Effects :
- The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to 2-chlorophenyl in ’s analog, as fluorine is less susceptible to oxidative metabolism .
- The 2,5-dimethylphenylsulfonyl group in the target compound differs from the 4-methylphenylsulfonyl group in ’s analog. Ortho/para substituent positioning can influence steric hindrance and solubility .
- Core Heterocycle Differences: The pyrimidinone core in the target compound contrasts with the oxadiazole-thiazole systems in and .
Physicochemical Properties
- Molecular Weight : The target compound (461.53 g/mol) is heavier than oxadiazole-based analogs (e.g., 392–463 g/mol), which may impact bioavailability .
- Melting Points : While the target compound’s melting point is unreported, analogs like 7f (178°C) suggest that bulky substituents (e.g., 2,5-dimethylphenyl) increase crystalline packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
